1,6-Dihydro-6,6-dimethyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3,5-triazine-2,4-diamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydro-6,6-dimethyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3,5-triazine-2,4-diamine HCl is a complex organic compound with a unique structure that includes a triazine ring, a sulfonyl group, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-6,6-dimethyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3,5-triazine-2,4-diamine HCl typically involves multiple steps, including the formation of the triazine ring and the introduction of the sulfonyl and chlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dihydro-6,6-dimethyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3,5-triazine-2,4-diamine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,6-Dihydro-6,6-dimethyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3,5-triazine-2,4-diamine HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-Dihydro-6,6-dimethyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3,5-triazine-2,4-diamine HCl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,6-Dihydro-6,6-dimethyl-1-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3,5-triazine-2,4-diamine HCl include other triazine derivatives with sulfonyl and chlorophenyl groups. Examples include:
- 1,3,5-Triazine-2,4-diamine derivatives
- Sulfonyl-substituted triazines
- Chlorophenyl-substituted triazines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
109351-01-1 |
---|---|
Molekularformel |
C17H19Cl2N5O2S |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)sulfonylphenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C17H18ClN5O2S.ClH/c1-17(2)22-15(19)21-16(20)23(17)12-5-9-14(10-6-12)26(24,25)13-7-3-11(18)4-8-13;/h3-10H,1-2H3,(H4,19,20,21,22);1H |
InChI-Schlüssel |
HFXFUFPTHUTRJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)N)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.